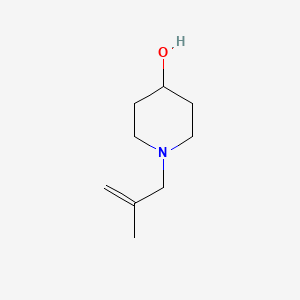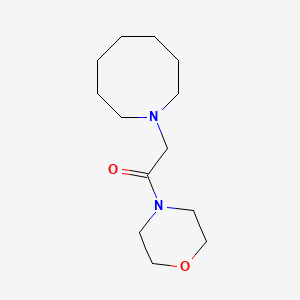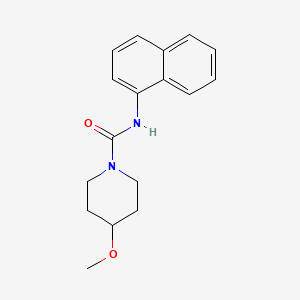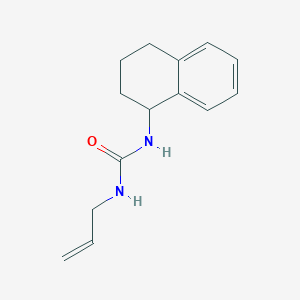
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as K252a, is a natural product that has been widely used in scientific research as a tool for studying cell signaling pathways. It was first isolated from the soil bacterium Nocardiopsis sp. in 1986 and has since been found to inhibit a variety of protein kinases.
Wirkmechanismus
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, thereby blocking downstream signaling pathways. N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to be a potent inhibitor of TrkA, TrkB, and TrkC, which are receptors for nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3, respectively.
Biochemical and physiological effects:
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have a range of effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including those derived from breast, lung, and prostate cancers. N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to inhibit the growth of tumors in animal models. In addition, N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to promote neurite outgrowth in neuronal cells, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments is that it is a potent inhibitor of several protein kinases, which allows researchers to study the function of these kinases in a variety of cellular processes. However, one limitation is that N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide is a complex molecule that is difficult to synthesize, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases. Another area of interest is the use of N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by promoting neurite outgrowth and inhibiting apoptosis.
Synthesemethoden
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide is a complex molecule that is difficult to synthesize. However, several total syntheses have been reported in the literature, including those by Kato et al. and Fukuyama et al. These syntheses involve multiple steps and require the use of specialized reagents and equipment.
Wissenschaftliche Forschungsanwendungen
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide has been used extensively in scientific research to study the function of protein kinases, which are enzymes that play key roles in a variety of cellular processes. It has been found to inhibit several protein kinases, including TrkA, TrkB, TrkC, and JAK2. These kinases are involved in a range of signaling pathways, including those that regulate cell growth, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-(3-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-7-13(9-11)18-17(21)15-10-12-6-2-3-8-14(12)16(20)19-15/h2-3,6,8,10-11,13H,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBFJAMFKDVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
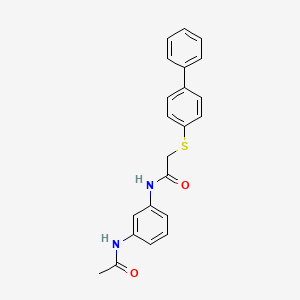
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
